1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea
Overview
Description
Scientific Research Applications
Cellular Pharmacology in Cancer Research
The compound 1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea has been investigated for its cellular pharmacology in cancer research, specifically in a study involving cloned lines of human colon adenocarcinoma cells. This research demonstrated that the compound undergoes rapid accumulative phases within cells, indicating its potential utility in targeting cancerous cells. The study delineates a complex mechanism of drug uptake and retention, suggesting its utility in cancer chemotherapy due to its unique cellular interactions (Houghton et al., 1990).
Supramolecular Chemistry
Research into supramolecular chemistry has explored the interaction of similar urea derivatives with cyclodextrin, aiming to create molecular devices. Such studies leverage the structural specificity of urea compounds to engage in novel chemical assemblies, pointing towards applications in material science and nanotechnology (Lock et al., 2004).
Green Chemistry in Herbicide Development
In the realm of agriculture and environmental science, sulfonyl ureas have been acknowledged for their role in developing environmentally friendly herbicides. By inhibiting a key enzyme necessary for weed growth, these compounds represent a significant advancement in herbicide technology. This research underscores the compound's relevance in sustainable agriculture and pest management strategies (Gilbile et al., 2017).
Mechanochemistry for Pharmaceutical Synthesis
Mechanochemistry has been employed to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs, showcasing an efficient and environmentally friendly approach to pharmaceutical manufacturing. This methodological innovation indicates the compound's broader applicability in drug synthesis and the potential for sustainable pharmaceutical practices (Tan et al., 2014).
Molecular Docking and Anticonvulsant Activity
The compound's derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating significant efficacy in seizure protection. Molecular docking studies support these findings, offering insights into the compound's mechanism of action and its potential therapeutic applications in neurology and epilepsy treatment (Thakur et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDHZBOHMNTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192669 | |
Record name | LY 181984 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-50-8 | |
Record name | LY 181984 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 181984 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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